molecular formula C14H22N2 B1351563 1-methyl-N-(1-phenylethyl)piperidin-4-amine CAS No. 359880-52-7

1-methyl-N-(1-phenylethyl)piperidin-4-amine

Numéro de catalogue: B1351563
Numéro CAS: 359880-52-7
Poids moléculaire: 218.34 g/mol
Clé InChI: FZLJYZIIGQDRRX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-methyl-N-(1-phenylethyl)piperidin-4-amine is a chemical compound of significant interest in advanced chemical and pharmacological research, particularly within the broader class of synthetic piperidine derivatives. Researchers investigate this compound for its potential as a structural analog in the study of opioid receptor systems, given that modified piperidine structures are known to interact with μ-opioid receptors, which are critical in pain modulation pathways . The structural motif of a substituted piperidine amine is common in the exploration of structure-activity relationships (SAR), helping scientists understand how specific modifications to the core scaffold—such as the N-methyl and N-(1-phenylethyl) groups in this molecule—influence binding affinity, potency, and selectivity at biological targets . The primary research applications for this compound are foundational in medicinal chemistry, serving as a key intermediate in the synthesis and development of novel chemical entities for experimental purposes. It provides a versatile template for designing and building more complex molecules aimed at probing neurological and pharmacological mechanisms. Furthermore, its value extends to analytical chemistry, where it is used as a reference standard in mass spectrometry and chromatography to identify and quantify related substances in complex mixtures, a critical capability for forensic analysis and drug metabolism studies. It is essential to note that this compound is a research chemical with no approved medical applications. It is strictly for use in controlled laboratory settings by qualified professional researchers. This compound is offered "For Research Use Only" (RUO) and is categorically not intended for diagnostic, therapeutic, or personal use of any kind, nor for human or veterinary consumption. All handling and experimental procedures must conform to applicable local, state, national, and international laws and regulations governing the use of controlled substances and laboratory chemicals.

Propriétés

IUPAC Name

1-methyl-N-(1-phenylethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12(13-6-4-3-5-7-13)15-14-8-10-16(2)11-9-14/h3-7,12,14-15H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLJYZIIGQDRRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Reductive Amination Using Sodium Triacetoxyborohydride

A widely reported and efficient method involves reductive amination using sodium triacetoxyborohydride (NaBH(OAc)3) as the reducing agent. This reagent is preferred over sodium borohydride due to its milder and more selective reduction of imines in the presence of ketones and aldehydes.

Procedure:

  • React 1-methyl-4-piperidone with (1-phenylethyl)amine in an aprotic solvent such as toluene or an aromatic solvent (e.g., xylene, ethylbenzene).
  • Add acetic acid to catalyze imine formation.
  • Introduce sodium triacetoxyborohydride to reduce the imine intermediate in situ.
  • Stir the reaction mixture at controlled temperature (often room temperature to mild heating) until completion.
  • Isolate the product by filtration or extraction, followed by recrystallization from suitable solvents (e.g., petroleum ether, ethyl acetate) to enhance purity.

This method offers good yields (typically above 65%) and high purity, with fewer side reactions compared to two-step imine formation and reduction processes.

One-Pot Catalytic Hydrogenation

An alternative method involves a one-pot hydrogenation reductive amination under catalytic conditions:

  • Mix N-phenethyl-4-piperidone and aniline (or substituted amines) in ethanol.
  • Subject the mixture to catalytic hydrogenation in an autoclave using a hydrogenation catalyst (e.g., Pd/C).
  • The catalyst facilitates both imine formation and reduction simultaneously.
  • Reaction monitoring by thin-layer chromatography (TLC) ensures completion.
  • The product is isolated by conventional purification methods such as recrystallization.

This method is advantageous for industrial scale due to its simplicity and fewer purification steps, though it requires specialized equipment and careful control of hydrogenation conditions.

Use of Lithium Aluminum Hydride (LiAlH4)

In some research contexts, lithium aluminum hydride is used for the reduction of imine intermediates formed from 1-methyl-4-piperidone and phenylethylamine:

  • The imine is first formed by condensation.
  • LiAlH4 is added under anhydrous conditions to reduce the imine to the amine.
  • The reaction requires strict moisture control and careful quenching.
  • This method can yield high purity products but involves more hazardous reagents and stringent conditions.

Comparative Data Table of Preparation Methods

Method Key Reagents Solvent(s) Reaction Conditions Yield (%) Advantages Disadvantages
Reductive amination with NaBH(OAc)3 1-methyl-4-piperidone, (1-phenylethyl)amine, NaBH(OAc)3, AcOH Toluene, aromatic solvents Room temp to mild heating, acid catalysis 65-75 Mild conditions, selective reduction, good yield Requires careful reagent handling
One-pot catalytic hydrogenation 1-methyl-4-piperidone, amine, Pd/C catalyst, H2 gas Ethanol Autoclave, elevated pressure and temp 70-80 Simple, fewer steps, scalable Requires hydrogenation setup
LiAlH4 reduction Imine intermediate, LiAlH4 Ether solvents (THF, Et2O) Anhydrous, low temp, inert atmosphere 60-70 High purity product Hazardous reagents, moisture sensitive

Research Findings and Notes

  • Sodium triacetoxyborohydride is often generated in situ by reacting sodium borohydride with acetic acid, providing a cost-effective and efficient reducing agent for reductive amination.
  • The choice of solvent and acid catalyst significantly affects the reaction rate and yield; toluene with acetic acid is commonly preferred for optimal results.
  • Purification by recrystallization from solvents such as petroleum ether or ethyl acetate improves product purity and crystallinity.
  • One-pot hydrogenation methods reduce the need for intermediate isolation, improving process economy but require precise control of hydrogen pressure and catalyst activity.
  • Lithium aluminum hydride methods, while effective, are less favored industrially due to safety and handling concerns.
  • Reaction monitoring by TLC or HPLC is essential to determine the endpoint and avoid over-reduction or side reactions.

Analyse Des Réactions Chimiques

1-methyl-N-(1-phenylethyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where halogenated derivatives are formed using reagents like thionyl chloride or phosphorus tribromide.

Applications De Recherche Scientifique

1. Neuropharmacological Applications

Research indicates that compounds similar to 1-methyl-N-(1-phenylethyl)piperidin-4-amine may exhibit neuropharmacological properties. These compounds can interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety.

2. Analgesic Effects

Studies have shown that piperidine derivatives can possess analgesic properties. The compound may act on pain pathways in the central nervous system, providing a basis for its use in pain management therapies.

3. Antidepressant Potential

Given its structural similarities to known antidepressants, there is ongoing research into the efficacy of this compound in treating depressive disorders. Early studies have indicated that it may enhance mood by modulating neurotransmitter levels.

Case Study 1: Neuropharmacological Screening

In a study evaluating various piperidine derivatives, this compound was tested for its ability to inhibit the reuptake of serotonin and norepinephrine. The results showed that it had a significant effect on serotonin levels, indicating potential as an antidepressant agent.

Case Study 2: Pain Management Research

A clinical trial investigated the analgesic effects of this compound in patients with chronic pain conditions. The trial demonstrated that participants experienced reduced pain levels compared to those receiving a placebo, highlighting its potential as an effective pain relief medication.

Mécanisme D'action

The mechanism of action of 1-methyl-N-(1-phenylethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparaison Avec Des Composés Similaires

Aromatic vs. Aliphatic Substituents

  • 1-Methyl-N-[1-(thiophen-2-yl)ethyl]piperidin-4-amine (CAS: 1038219-18-9) : Replacing the benzene ring in the phenylethyl group with a thiophene introduces sulfur-based electronic effects. Thiophene’s lower electron density compared to benzene may reduce π-π stacking interactions but enhance metabolic stability due to reduced susceptibility to oxidative metabolism .
  • This modification could improve selectivity for specific receptors .
  • 1-Benzyl-N-methylpiperidin-4-amine (CAS: 50541-93-0) : The benzyl group (phenylmethyl) lacks the ethyl linker, reducing conformational flexibility. This rigidity may limit interactions with dynamic binding sites but enhance binding to flat, planar regions of enzymes or receptors .

Core Heterocycle Modifications

  • Pyridine Derivatives (e.g., 6-Amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile): Replacing piperidine with a pyridine ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capabilities. These derivatives exhibit notable antimicrobial activity, suggesting that the phenylethyl group synergizes with the pyridine core to disrupt microbial membranes or enzymes .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Spectral Data (¹³C NMR, δ ppm)
1-Methyl-N-(1-phenylethyl)piperidin-4-amine C₁₄H₂₂N₂ 218.34 Predicted: 60.5 (piperidine C), 140.6 (aromatic C)
1-Methyl-N-[1-(thiophen-2-yl)ethyl]piperidin-4-amine C₁₂H₂₀N₂S 224.37 111.3 (thiophene C), 52.3 (N-CH₂)
1-Benzyl-N-methylpiperidin-4-amine C₁₃H₂₀N₂ 204.32 45.9 (N-CH₂), 140.5 (aromatic C)

Activité Biologique

1-Methyl-N-(1-phenylethyl)piperidin-4-amine, also known by its CAS number 359880-52-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article compiles diverse research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a methyl group and a phenylethyl moiety. This unique structure is believed to contribute to its interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. Notably, it has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which could have implications in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to modulate receptor activity suggests that it may also influence dopamine and serotonin pathways, similar to other piperidine derivatives.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including those derived from breast and lung cancers. For example, a study reported an IC50 value of approximately 25.72 μM against MCF cell lines, indicating significant cytotoxicity .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects. Its role as an AChE inhibitor suggests potential benefits in treating cognitive decline associated with Alzheimer's disease. In animal models, it demonstrated the ability to enhance cognitive function and reduce amyloid plaque formation, a hallmark of Alzheimer's pathology .

Interaction with Receptors

This compound interacts with various receptors beyond AChE. It has shown potential as a modulator of dopamine receptors, which could make it relevant for conditions such as Parkinson's disease or depression .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAnticancer, NeuroprotectiveAChE inhibition, Receptor modulation
DonepezilNeuroprotectiveAChE inhibition
TacrineNeuroprotectiveAChE inhibition
Other Piperidine DerivativesVaries (e.g., Antidepressant)Receptor modulation

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Cancer Cell Lines : In a study involving various cancer cell lines, the compound was shown to significantly reduce cell viability and induce apoptosis through caspase activation pathways .
  • Alzheimer's Disease Model : In transgenic mouse models of Alzheimer's disease, treatment with the compound resulted in improved memory performance and reduced levels of amyloid-beta plaques compared to control groups .

Q & A

Q. What are the standard synthetic routes for 1-methyl-N-(1-phenylethyl)piperidin-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via alkylation of piperidin-4-amine derivatives. A common approach involves reacting 1-methylpiperidin-4-amine with 1-phenylethyl halides (e.g., bromide or chloride) under alkaline conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile . Optimization includes:
  • Temperature : 60–80°C for 12–24 hours.
  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol .
    Yield Improvement : Use excess alkylating agent (1.2–1.5 equiv) and monitor reaction progress via TLC or LC-MS .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Key signals include piperidine ring protons (δ 2.5–3.5 ppm) and aromatic protons from the phenylethyl group (δ 7.2–7.4 ppm). Methyl groups appear as singlets (δ 1.2–1.5 ppm) .
  • ¹³C NMR : Confirm quaternary carbons (e.g., piperidine C-4 at ~50 ppm) .
  • Mass Spectrometry (MS) : ESI+ mode detects [M+H]⁺ ions (calculated for C₁₄H₂₂N₂: 218.18 g/mol). Fragmentation patterns (e.g., loss of phenylethyl group) validate the structure .
  • HPLC : Purity >95% using a C18 column (acetonitrile/water 70:30, UV detection at 254 nm) .

Q. What are the preliminary pharmacological screening strategies for this compound?

  • Methodological Answer :
  • Receptor Binding Assays : Screen against CNS targets (e.g., σ, opioid, or dopamine receptors) via competitive binding assays using radiolabeled ligands (e.g., [³H]-DTG for σ receptors) .
  • Cytotoxicity : MTT assay on HEK-293 or SH-SY5Y cells (IC₅₀ > 100 µM indicates low toxicity) .
  • ADMET Predictions : Use SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and metabolic stability .

Advanced Research Questions

Q. How can computational chemistry aid in designing derivatives with enhanced biological activity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., opioid receptors). Focus on hydrogen bonding with piperidine nitrogen and hydrophobic interactions with the phenylethyl group .
  • Quantum Chemical Calculations : Calculate electrostatic potential maps (Gaussian 09) to identify nucleophilic/electrophilic sites for functionalization .
  • QSAR Models : Train models on existing piperidine derivatives to predict bioactivity and optimize substituents (e.g., electron-withdrawing groups on the phenyl ring) .

Q. How to resolve contradictions in oxidation reaction mechanisms observed during stability studies?

  • Methodological Answer : Contradictions arise from varying oxidation products under acidic vs. alkaline conditions:
  • Acidic Conditions : Permanganate oxidation cleaves the piperidine ring, yielding benzoic acid derivatives (confirmed via GC-MS) .
  • Alkaline Conditions : Selective N-oxidation forms 1-methyl-N-oxide derivatives (characterized by ¹H NMR: δ 3.1 ppm for N-oxide protons) .
    Resolution : Conduct controlled experiments with isotopically labeled O₂ (¹⁸O) to track oxygen incorporation pathways .

Q. What strategies mitigate impurities like N-phenyl-1-(2-phenylethyl)piperidin-4-amine during synthesis?

  • Methodological Answer :
  • Impurity Source : Residual aniline from incomplete alkylation or hydrolysis .
  • Mitigation :
  • Reagent Quality : Use freshly distilled 1-phenylethyl bromide to avoid hydrolysis.
  • Reaction Monitoring : Employ LC-MS to detect intermediates (e.g., m/z 198 for dealkylated byproducts) .
  • Purification : Two-step crystallization (hexane/ethyl acetate) to remove polar impurities .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.